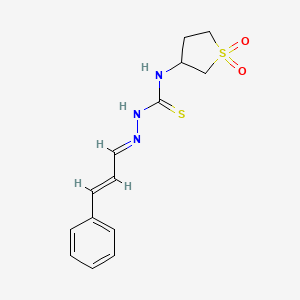![molecular formula C13H20N2O4S2 B6128116 5-[(2,6-dimethyl-4-morpholinyl)carbonyl]-N,N-dimethyl-3-thiophenesulfonamide](/img/structure/B6128116.png)
5-[(2,6-dimethyl-4-morpholinyl)carbonyl]-N,N-dimethyl-3-thiophenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2,6-dimethyl-4-morpholinyl)carbonyl]-N,N-dimethyl-3-thiophenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in regulating acid-base balance in the body. The compound has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Mécanisme D'action
The mechanism of action of 5-[(2,6-dimethyl-4-morpholinyl)carbonyl]-N,N-dimethyl-3-thiophenesulfonamide involves the inhibition of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. By inhibiting this enzyme, the compound reduces the production of bicarbonate ions, which are essential for regulating acid-base balance in the body. This mechanism of action has potential applications in the treatment of various diseases, particularly those related to acid-base balance.
Biochemical and physiological effects:
The biochemical and physiological effects of 5-[(2,6-dimethyl-4-morpholinyl)carbonyl]-N,N-dimethyl-3-thiophenesulfonamide are primarily related to its inhibition of carbonic anhydrase. The compound has been shown to reduce the production of bicarbonate ions, which can lead to acidosis. It has also been shown to have a neuroprotective effect in certain neurological disorders, such as epilepsy. Additionally, the compound has been studied for its potential applications in the treatment of glaucoma, where it may reduce intraocular pressure.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-[(2,6-dimethyl-4-morpholinyl)carbonyl]-N,N-dimethyl-3-thiophenesulfonamide in lab experiments include its high potency and specificity for carbonic anhydrase inhibition. However, the compound may have limitations in certain experiments due to its potential side effects on acid-base balance. Additionally, the compound may not be suitable for experiments that require the use of bicarbonate ions.
Orientations Futures
There are several future directions for the study of 5-[(2,6-dimethyl-4-morpholinyl)carbonyl]-N,N-dimethyl-3-thiophenesulfonamide. One potential direction is the development of new analogs with improved potency and specificity for carbonic anhydrase inhibition. Another direction is the investigation of the compound's potential applications in the treatment of other diseases, such as cancer and metabolic disorders. Additionally, the compound may have potential applications as a diagnostic tool for certain diseases, particularly those related to acid-base balance.
Méthodes De Synthèse
The synthesis of 5-[(2,6-dimethyl-4-morpholinyl)carbonyl]-N,N-dimethyl-3-thiophenesulfonamide involves the reaction of 2,6-dimethylmorpholine with thiophene-3-sulfonyl chloride in the presence of triethylamine. The resulting product is then treated with dimethylamine to obtain the final compound. The process is relatively simple and yields a high purity product.
Applications De Recherche Scientifique
5-[(2,6-dimethyl-4-morpholinyl)carbonyl]-N,N-dimethyl-3-thiophenesulfonamide has been widely used in scientific research for its ability to inhibit carbonic anhydrase. The compound has been studied for its potential applications in the treatment of glaucoma, epilepsy, and other neurological disorders. It has also been investigated for its role in regulating acid-base balance in the body and its potential use as a diagnostic tool for certain diseases.
Propriétés
IUPAC Name |
5-(2,6-dimethylmorpholine-4-carbonyl)-N,N-dimethylthiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S2/c1-9-6-15(7-10(2)19-9)13(16)12-5-11(8-20-12)21(17,18)14(3)4/h5,8-10H,6-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENAOPRFVXNQGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC(=CS2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(4-nitrophenyl)piperazine](/img/structure/B6128033.png)
![(3aS*,6aR*)-3-[3-(4-fluorophenyl)propyl]-5-(2-pyridinylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B6128041.png)
![1-ethyl-8,9-dimethoxy-1,10b-dimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-a]isoquinolin-3-one](/img/structure/B6128049.png)
![1-[benzyl(methyl)amino]-3-[4-({[(5-methyl-2-thienyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6128052.png)
![2-methoxy-6-{[{[1-(2-methylbenzyl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amino]methyl}phenol](/img/structure/B6128057.png)
![1-cyclohexyl-4-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B6128070.png)
![ethyl [2-(1,3-benzoxazol-2-ylamino)-6-oxo-3,6-dihydro-4-pyrimidinyl]acetate](/img/structure/B6128072.png)
![3-{[(1-phenylethyl)amino]methylene}-2,4-pyrrolidinedione](/img/structure/B6128083.png)

![1-(1,3-benzodioxol-4-ylmethyl)-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B6128092.png)
![2-[(benzylthio)acetyl]-N-(2,4-dichlorophenyl)hydrazinecarbothioamide](/img/structure/B6128095.png)
![N-(4-chloro-3-nitrophenyl)-2-({5-[4-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6128102.png)
![4-bromo-1-[2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-methyl-3-nitro-1H-pyrazole](/img/structure/B6128125.png)
![2-methoxy-5-[(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)methyl]phenol](/img/structure/B6128129.png)